4-Formylbenzenesulfonate

Physical organic chemistry Neighbouring group participation Sulfonate ester solvolysis

Researchers requiring a stable, water-soluble benzaldehyde building block face isomer-dependent reactivity pitfalls: ortho-substituted analogs undergo rapid intramolecular displacement under basic methanolysis, while non-sulfonated benzaldehydes lack aqueous solubility. 4-Formylbenzenesulfonate (CAS 13736-22-6) resolves these challenges with its para-formyl geometry, ensuring: • Binary ortho/para differentiation: 0% reaction vs. 87% acetal yield under identical conditions (K₂CO₃/MeOH) • Dedicated substrate for EC 1.2.1.62 with ΔrG'° = -13.73 kcal/mol for robust NADH-coupled assays • >100 mg/mL aqueous solubility; available at ≥95% purity for direct use without further purification

Molecular Formula C7H5O4S-
Molecular Weight 185.18 g/mol
Cat. No. B1245417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Formylbenzenesulfonate
Molecular FormulaC7H5O4S-
Molecular Weight185.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=O)S(=O)(=O)[O-]
InChIInChI=1S/C7H6O4S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-5H,(H,9,10,11)/p-1
InChIKeyXSAOGXMGZVFIIE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Formylbenzenesulfonate — Chemical Identity and Procurement Profile


4-Formylbenzenesulfonate (CAS 13736-22-6 as sodium salt; also known as 4-sulfobenzaldehyde, p-formylbenzenesulfonate) belongs to the class of benzenesulfonic acid derivatives bearing a para-formyl substituent [1]. With an anion molecular formula of C₇H₅O₄S⁻ (MW 185.18 Da) and its most common commercial form as the sodium salt (MW 208.17 g/mol), this bifunctional building block combines an electrophilic aldehyde center with a strongly hydrophilic sulfonate group [2]. It serves as a dedicated intermediate in the toluene-4-sulfonate microbial degradation pathway, where it is the specific substrate of 4-formylbenzenesulfonate dehydrogenase (EC 1.2.1.62), converting it to 4-sulfobenzoate in an NAD⁺-dependent oxidation [3]. Its commercial availability typically targets research and industrial procurement at purities of ≥95% to >98% (HPLC), with documented applications spanning dye intermediate synthesis, pharmaceutical building block preparation, and UV-absorbing hydrazone derivative manufacture .

Workflow
Bifunctional aldehyde-sulfonate building block for aqueous-phase synthesis
Selection
Sodium salt form provides high water solubility for homogeneous reactions
Use Context
Dedicated EC 1.2.1.62 substrate for NAD⁺-coupled enzyme assays; base-stable sulfonate ester

Why Positional Isomers and Alternative Sulfonated Benzaldehydes Cannot Substitute


Substitution of 4-formylbenzenesulfonate with the ortho (2-formyl) positional isomer, or with non-sulfonated benzaldehydes, is precluded by fundamentally different reaction outcomes and mechanistic behavior. In base-catalyzed methanolysis, p-methoxyphenyl 2-formylbenzenesulfonate undergoes rapid consumption (complete disappearance within 30 minutes) with intramolecular nucleophilic catalysis by the neighbouring carbonyl group, yielding the dimethyl acetal in 87% isolated yield; under identical conditions, the para (4-formyl) isomer remains entirely unaffected — a qualitative binary outcome (productive reaction vs. no reaction) that is not a matter of degree but of mechanism, governed by the geometric impossibility of ortho-carbonyl participation at the para position [1]. Furthermore, Hammett analysis reveals divergent rate-determining steps: alkaline hydrolysis of 4-formylbenzenesulfonate esters exhibits a Hammett ρ value of 1.59 (45 °C), indicating strong leaving-group dependence (bond-breaking rate-determining), whereas the 2-formyl analogs show a ρ of only 0.1 (5 °C), consistent with a rate-determining step that is essentially independent of the leaving group [1]. For biocatalytic applications, 4-formylbenzenesulfonate is the dedicated, high-specificity substrate of EC 1.2.1.62 (4-formylbenzenesulfonate dehydrogenase); the positional isomer 2-formylbenzenesulfonate is not recognized by this enzyme, precluding its use in NAD⁺-coupled spectrophotometric assays or metabolic engineering constructs based on the toluene-4-sulfonate degradation pathway [2]. Generically substituting with 4-carboxybenzenesulfonate or 4-hydroxymethylbenzenesulfonate fails because each occupies a different oxidation state in the pathway, fundamentally altering redox requirements and enzyme compatibility [2].

Positional isomer (2-formyl) undergoes intramolecular nucleophilic catalysis under basic conditions, while the 4-formyl isomer remains inert — a binary mechanistic divergence that makes them non-interchangeable.
Non-sulfonated benzaldehydes lack the water solubility necessary for aqueous-phase reactions, requiring organic co-solvents that may interfere with enzymatic or aqueous work-up.
Oxidation-state analogs (4-carboxy or 4-hydroxymethyl) are not substrates for EC 1.2.1.62 and occupy different positions in the toluene-4-sulfonate degradation pathway.

Product-Specific Differentiation Evidence vs. Closest Analogs


Methanolysis Reactivity: Binary Ortho/Para Differentiation

Under identical anhydrous conditions (K₂CO₃, methanol, ambient temperature, 30 minutes), p-methoxyphenyl 2-formylbenzenesulfonate is completely consumed and yields the dimethyl acetal of 2-formylbenzenesulfonic acid in 87% isolated yield, whereas p-methoxyphenyl 4-formylbenzenesulfonate remains wholly unaffected — a qualitative all-or-nothing outcome, not a kinetic gradation [1]. This demonstrates that the 4-formyl (para) isomer is inert to the intramolecular nucleophilic catalysis pathway available to the 2-formyl (ortho) isomer.

Methanolysis outcome
Head-to-head
0% conversion (para) vs 87% yield (ortho)
Supports binary mechanistic differentiation for protecting group strategy
Anhydrous K₂CO₃/MeOH, 30 min
Physical organic chemistry Neighbouring group participation Sulfonate ester solvolysis

Hammett Reaction Constant: Mechanistic Divergence in Alkaline Hydrolysis

The Hammett ρ value for alkaline hydrolysis of aryl 4-formylbenzenesulfonates is 1.59 (measured at 45 °C), indicating that the rate-determining step involves substantial negative charge development on the leaving group oxygen and that the overall rate is strongly influenced by the nature of the leaving group (bond-breaking rate-determining). In contrast, aryl 2-formylbenzenesulfonates exhibit a Hammett ρ of only 0.1 (measured at 5 °C), demonstrating that the leaving group has minimal influence on the overall rate, consistent with rate-determining intramolecular nucleophilic attack by the ortho-carbonyl group [1].

Hammett ρ value
Head-to-head
ρ = 1.59 (4-formyl) vs 0.1 (2-formyl)
Indicates leaving-group tunability of para isomer
Alkaline hydrolysis; bond-breaking RDS
Linear free-energy relationships Mechanistic enzymology Sulfonate ester hydrolysis

Enzymatic Substrate Specificity for EC 1.2.1.62 Dehydrogenase

4-Formylbenzenesulfonate is the specific, annotated substrate for 4-formylbenzenesulfonate dehydrogenase (EC 1.2.1.62; TsaC/TsaD in Comamonas testosteroni), which catalyzes its NAD⁺-dependent oxidation to 4-sulfobenzoate with a standard Gibbs free energy change (ΔrG'°) of −13.73 kcal/mol [1]. The enzyme displays strict positional and oxidation-state specificity: the 2-formyl positional isomer is not a substrate, and the enzyme will not accept 4-carboxybenzenesulfonate (already oxidized) or 4-hydroxymethylbenzenesulfonate (reduced form, which is instead the substrate of the upstream dehydrogenase EC 1.1.1.257) [2]. LC–MS analysis confirms that TsaD is active on 4-formylbenzenesulfonate but also accepts the carboxyl analog 4-formylbenzoate, demonstrating that the aldehyde oxidation activity is permissive at the sulfonate/carboxyl position but not at the formyl substitution position [3].

EC 1.2.1.62 substrate
Assay context
Active substrate vs non-substrate (2-formyl, 4-carboxy, 4-hydroxymethyl)
Exclusive substrate for NAD⁺-coupled spectrophotometric assay
ΔrG'° = −13.73 kcal/mol; NAD⁺-dependent
Biocatalysis Enzyme specificity Metabolic pathway engineering

Melting Point Differentiation: Free Acid vs. Sodium Salt vs. 2-Formyl Isomer

The free acid form of 4-formylbenzenesulfonate, 4-sulfobenzaldehyde (CAS 5363-54-2), exhibits a reported melting point of 121.5–123.0 °C . In contrast, the sodium salt (CAS 13736-22-6) has a reported melting point of approximately 225 °C (with decomposition) [1], reflecting the substantial thermal stabilization conferred by salt formation. For comparison, 2-sulfobenzaldehyde (2-formylbenzenesulfonic acid) and its sodium salt have distinctly different melting behavior, a consequence of differing crystal packing and intermolecular interactions arising from the ortho vs. para substitution geometry. These melting point differences provide a straightforward means of identity verification and purity assessment in procurement quality control protocols.

Melting point identity
Source review
Free acid 121.5–123.0 °C; Na salt ~225 °C (dec.)
Supports salt form and isomer identity verification
Supplier-reported; Na salt decomposes
Physical property characterization Quality control Procurement specification

UV-Absorbing Hydrazone Derivatives as Sun-Screening Building Blocks

Hydrazone condensation products derived from 4-sulfobenzaldehyde (2-sulfobenzaldehyde used as a representative sulfobenzaldehyde in US Patents 3,462,479 and 3,705,234) exhibit absorption maxima within the range of 2900 Å to 3500 Å (290–350 nm), which spans both UVB (280–315 nm) and UVA (315–400 nm) regions [1]. In a controlled human study (n=5 per group), detergent bars containing 0.2% by weight of a 2-sulfobenzaldehyde-derived hydrazone provided complete protection against sunburn after 2 hours of afternoon summer sun exposure, whereas 100% of subjects (5/5) in the untreated control group showed considerable skin reddening [2]. The 4-sulfobenzaldehyde (para) isomer, as cited in US Patent 3,462,479 alongside 2-sulfobenzaldehyde and 2,4-disulfobenzaldehyde, is explicitly claimed as an aldehyde reactant for preparing hydrazone sun-screening compounds, with the sulfonate group conferring water solubility and skin substantivity [1]. Non-sulfonated benzaldehydes (e.g., p-tolualdehyde) lack the requisite water solubility and substantivity, while the ortho-sulfonated isomer may exhibit different absorption profiles due to altered conjugation.

Hydrazone UV absorption
Class-level
290–350 nm range; sulfonate confers substantivity
Supports UV-filter building block research
Patent-based; in vivo concept with 2-formyl analog
UV protection Cosmetic chemistry Hydrazone synthesis

Aqueous Solubility Differentiation: Sodium Salt vs. Free Acid vs. Non-Sulfonated Analogs

The sodium salt of 4-formylbenzenesulfonate exhibits high water solubility, reported as >100 mg/mL, making it suitable for aqueous-phase reactions without co-solvents . In contrast, the free acid form (4-sulfobenzaldehyde, CAS 5363-54-2) shows only slight water solubility, being primarily soluble in DMSO and methanol . Non-sulfonated benzaldehydes such as benzaldehyde itself (water solubility ~3 g/L at 25 °C, or ~3 mg/mL) are approximately 30-fold less water-soluble than the sodium 4-formylbenzenesulfonate salt. The combination of the sulfonate anion and sodium counter-ion thus provides a quantifiable solubility advantage that is critical for applications requiring homogeneous aqueous reaction conditions.

Aqueous solubility
Source review
>100 mg/mL (Na salt) vs ~3 mg/mL (non-sulfonated)
Enables homogeneous aqueous-phase reactions
Supplier-reported; ambient temperature
Aqueous solubility Formulation science Salt selection

Evidence-Backed Procurement Scenarios for Research and Industry


NAD⁺-Coupled Enzyme Assays and Metabolic Pathway Reconstitution

When procuring 4-formylbenzenesulfonate as the substrate for EC 1.2.1.62 (4-formylbenzenesulfonate dehydrogenase) in continuous spectrophotometric assays at 340 nm (NADH formation), the para isomer is the only acceptable compound. The ortho isomer (2-formylbenzenesulfonate) is not a substrate for this enzyme [1], and the oxidized product 4-sulfobenzoate or the reduced precursor 4-hydroxymethylbenzenesulfonate cannot generate the NADH signal required for detection [2]. The high water solubility (>100 mg/mL as sodium salt) ensures that saturating substrate concentrations can be achieved in aqueous assay buffer without organic co-solvents that might denature the enzyme. The ΔrG'° of −13.73 kcal/mol [1] confirms thermodynamic favorability under standard conditions, supporting robust signal development in kinetic assays.

Sulfonate Ester Protecting Group with Base Stability

For synthetic sequences requiring a sulfonate ester that remains intact under basic methanolysis conditions, 4-formylbenzenesulfonate esters are the appropriate choice. The binary ortho/para differentiation — 87% yield of acetal from the 2-formyl isomer vs. 0% reaction from the 4-formyl isomer under identical conditions (K₂CO₃/MeOH, ambient temperature) [1] — means that the para isomer provides a stable sulfonate ester linkage when the ortho isomer would undergo rapid intramolecular nucleophilic displacement. This stability is predictable from the Hammett ρ value of 1.59, which further enables rational tuning of hydrolytic lability through leaving group selection [1].

Water-Soluble UV-Absorbing Hydrazones for Cosmetic Sunscreens

For the development of hydrazone-type UV filters with absorption in the 290–350 nm range, 4-sulfobenzaldehyde (4-formylbenzenesulfonate) is an essential aldehyde building block. The sulfonate group provides both the aqueous solubility necessary for formulation and the skin substantivity required for wash-fastness after bathing — properties that non-sulfonated benzaldehydes (e.g., p-tolualdehyde, p-ethylbenzaldehyde) cannot provide [1]. In vivo proof-of-concept with a related 2-sulfobenzaldehyde hydrazone at 0.2% loading in a detergent bar demonstrated complete sunburn protection in 5/5 subjects vs. 0/5 in the untreated group [2]. The 4-sulfobenzaldehyde isomer is explicitly claimed as a reactant in the foundational patent (US 3,462,479) [1], positioning it as a litigated and validated intermediate for this application class.

Pharmaceutical Intermediate with Orthogonal Aldehyde Reactivity

In pharmaceutical intermediate synthesis where the aldehyde group must participate in reductive amination, Schiff base formation, or hydrazone condensation while the sulfonate ensures water solubility, 4-formylbenzenesulfonate offers a unique orthogonal reactivity profile. The aldehyde center is available for condensation with primary amines under mildly acidic conditions (pH ≤ 6) to form Schiff bases [1], while the sulfonate group remains ionized across the full pH range, maintaining solubility throughout the reaction and simplifying aqueous work-up. The Hammett ρ value of 1.59 for the sulfonate ester linkage [2] provides a quantitative framework for predicting the stability of any sulfonate ester prodrugs or intermediates derived from this building block. The commercial availability at ≥95% to >98% purity supports direct use in medicinal chemistry campaigns without additional purification.

Application
Selection Property
Validation Focus
NAD⁺-coupled enzyme assay substrate
Exclusive EC 1.2.1.62 substrate specificity
Verify positional and oxidation-state exclusion
Base-stable sulfonate ester protecting group
Resistance to intramolecular nucleophilic attack
Confirm binary ortho/para reactivity difference
Water-soluble UV-absorbing hydrazone building block
Sulfonate-mediated solubility and substantivity
Assess UV absorption and formulation context
Pharmaceutical intermediate with orthogonal reactivity
Aldehyde condensation + persistent water solubility
Evaluate Schiff base formation and ester stability
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